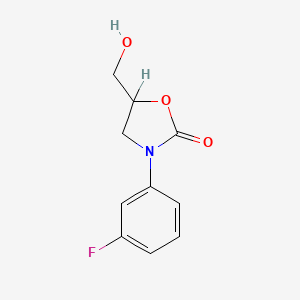
(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Description
(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a compound that features a fluorine atom attached to a phenyl ring, a hydroxymethyl group, and an oxazolidinone ring. The presence of the fluorine atom can significantly influence the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
29218-22-2 |
|---|---|
Molecular Formula |
C10H10FNO3 |
Molecular Weight |
211.19 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2 |
InChI Key |
XYUGDJIYKLSISX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the reaction of m-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under controlled conditions to yield the oxazolidinone ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxazolidinone ring can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-(m-Fluorophenyl)-5-carboxy-2-oxazolidinone.
Reduction: Formation of 3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxazolidinone ring may also contribute to the compound’s stability and bioavailability, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone
- 3-(m-Bromophenyl)-5-hydroxymethyl-2-oxazolidinone
- 3-(m-Methylphenyl)-5-hydroxymethyl-2-oxazolidinone
Uniqueness
The presence of the fluorine atom in (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from its analogs with different substituents on the phenyl ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


